potassium;2-amino-1,3-benzothiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;2-amino-1,3-benzothiazole-6-carboxylate is a chemical compound with the molecular formula C8H5KN2O2S. It is known for its role as a potassium channel inhibitor, which blocks voltage-dependent calcium channels, leading to a decrease in cytosolic Ca2+ levels . This compound also inhibits the activity of sodium channels and modulates potassium channels, contributing to its physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1,3-benzothiazole derivatives, including potassium;2-amino-1,3-benzothiazole-6-carboxylate, can be achieved through various methods. One common approach involves the reaction of potassium thiocyanate with substituted anilines in the presence of a catalyst such as nano-BF3/SiO2 . This method yields high to excellent results under mild conditions.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . The cyclization of thioamide or carbon dioxide (CO2) as raw materials is also a notable method . These processes are designed to be efficient and environmentally friendly, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Potassium;2-amino-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, ammonium thiocyanate, and acetic acid . The conditions for these reactions typically involve mild temperatures and the presence of catalysts to enhance reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of aniline with acetic acid in the presence of bromine and ammonium thiocyanate leads to the formation of 2-amino-6-thiocyanato benzothiazole .
Scientific Research Applications
Potassium;2-amino-1,3-benzothiazole-6-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of potassium;2-amino-1,3-benzothiazole-6-carboxylate involves its interaction with ion channels. By blocking voltage-dependent calcium channels, the compound reduces cytosolic Ca2+ levels, which can affect various cellular processes . Additionally, its inhibition of sodium channels and modulation of potassium channels contribute to its overall physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to potassium;2-amino-1,3-benzothiazole-6-carboxylate include other benzothiazole derivatives such as:
Uniqueness
What sets this compound apart from other similar compounds is its specific ability to block voltage-dependent calcium channels while also inhibiting sodium channels and modulating potassium channels . This unique combination of effects makes it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
potassium;2-amino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S.K/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHVJZUDWJGXCF-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)[O-])SC(=N2)N.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=O)[O-])SC(=N2)N.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5KN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.